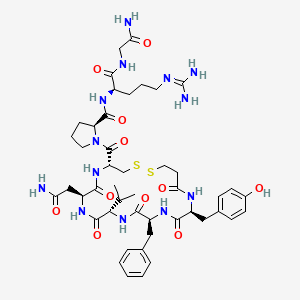

(Deamino-Cys1,Val4,D-Arg8)-Vasopressin

Overview

Description

DVDAVP, also known as 1-deamino-4-valine-8-D-arginine-vasopressin, is a synthetic analog of vasopressin. Vasopressin is a peptide hormone that plays a crucial role in regulating water retention in the body. DVDAVP is a modified form of vasopressin, where specific amino acids have been altered to enhance its stability and activity .

Scientific Research Applications

DVDAVP has a wide range of scientific research applications:

Chemistry: Used as a model compound to study peptide synthesis and modification.

Biology: Investigated for its role in regulating water retention and its interaction with vasopressin receptors.

Medicine: Used in the treatment of conditions like diabetes insipidus and nocturia due to its antidiuretic properties.

Industry: Employed in the development of peptide-based drugs and therapeutic agents

Mechanism of Action

Target of Action

Dvdavp, also known as Desmopressin, is a synthetic analog of vasopressin . Its primary targets are the V2 receptors located in the renal principal cells . These receptors play a crucial role in the control of the water content in the body .

Mode of Action

Upon binding to its V2 receptors, Dvdavp triggers an intracellular cAMP signaling cascade . This leads to the phosphorylation of aquaporin-2 (AQP2) and targets the channel to the apical plasma membrane . As a result, pro-urinary water passes the membrane through AQP2 and leaves the cell on the basolateral side via AQP3 and AQP4 water channels .

Biochemical Pathways

The activation of V2 receptors by Dvdavp leads to the stimulation of the adenylate cyclase-cAMP system . This results in the insertion of water channels (aquaporins) into the luminal membrane of renal tubular cells, leading to increased water reabsorption .

Pharmacokinetics

Dvdavp is mainly excreted in the urine . Its bioavailability varies and is reported to be between 0.08–0.16% when taken orally . The elimination half-life of Dvdavp is approximately 1.5–2.5 hours .

Result of Action

The action of Dvdavp results in a reduction of renal excretion of water . This is particularly beneficial in conditions such as central diabetes insipidus and nocturia . Additionally, Dvdavp increases plasma levels of factor VIII activity in patients with hemophilia and von Willebrand’s disease Type I .

Action Environment

The efficacy of Dvdavp can be influenced by several factors. For instance, it has been found that women and older patients with nocturnal polyuria have a higher sensitivity to Dvdavp . This has led to the adaptation of the dosage based on gender . Other factors such as age, body weight, and results of nocturnal free water and sodium clearance also need to be taken into account for more accurate individualized treatment .

Biochemical Analysis

Biochemical Properties

Dvdavp interacts with various enzymes, proteins, and other biomolecules. It is known to increase plasma levels of hemostatic factors . The compound acts on the cells of the distal part of the nephron and the collecting tubules in the kidney . It interacts with V1, V2, or V3 receptors, each having different signal cascade systems .

Cellular Effects

Dvdavp has significant effects on various types of cells and cellular processes. It influences cell function by acting mainly on the cells of the distal part of the nephron and the collecting tubules in the kidney . It also significantly increases plasma concentrations of von Willebrand factor (vWF), Factor VIII, and tissue plasminogen activator (t-PA) in vivo in patients with mild or moderate Hemophilia A or Type I von Willebrand’s disease .

Molecular Mechanism

The mechanism of action of Dvdavp involves its binding to V2 receptors, which signals for the translocation of aquaporin channels via cytosolic vesicles to the apical membrane of the collecting duct . This results in enhanced antidiuretic potency, fewer pressor effects due to V2-selective actions, and a prolonged half-life and duration of action compared to endogenous ADH .

Temporal Effects in Laboratory Settings

The effects of Dvdavp change over time in laboratory settings. For instance, a study showed that peak responses occurred in the 60–89 minute post-Dvdavp sampling period . More than 92% of individuals tested achieved a post-Dvdavp vWF: RCoF value of >0.80 U/mL .

Dosage Effects in Animal Models

The effects of Dvdavp vary with different dosages in animal models. For instance, a study showed that high doses of perioperative Dvdavp inhibited lymph node and early blood-borne metastasis and significantly prolonged survival .

Metabolic Pathways

Dvdavp is involved in metabolic pathways that control the water content in the body . It acts on the cells of the distal part of the nephron and the collecting tubules in the kidney, interacting with V1, V2, or V3 receptors with differing signal cascade systems .

Transport and Distribution

Dvdavp is transported and distributed within cells and tissues. It acts mainly on the cells of the distal part of the nephron and the collecting tubules in the kidney .

Subcellular Localization

The subcellular localization of Dvdavp is primarily at the cells of the distal part of the nephron and the collecting tubules in the kidney . This localization is crucial for its role in controlling the water content in the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

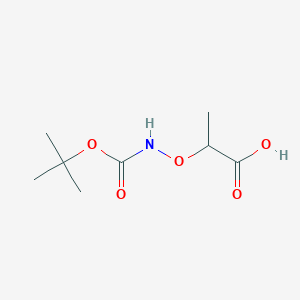

The synthesis of DVDAVP involves the manual assembly of the peptide using Boc (tert-butyloxycarbonyl) chemistry. The precursor is assembled with in-situ neutralization, containing a cysteine residue at position 6. Boc deprotections are accomplished using neat trifluoroacetic acid (TFA), and couplings are performed in dimethylformamide (DMF) using four equivalents of Boc-amino acids .

Industrial Production Methods

Industrial production of DVDAVP follows similar synthetic routes but on a larger scale. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used for purification and analysis to ensure the quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

DVDAVP undergoes various chemical reactions, including:

Oxidation: The cysteine residues can form disulfide bonds, leading to dimerization.

Reduction: Disulfide bonds can be reduced to free thiol groups.

Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used for reduction.

Substitution: Specific amino acids are substituted using Boc-amino acids in DMF.

Major Products Formed

The major products formed from these reactions include dimerized peptides, reduced peptides with free thiol groups, and substituted peptides with modified properties .

Comparison with Similar Compounds

Similar Compounds

Desmopressin: Another synthetic analog of vasopressin with similar antidiuretic properties.

Oxytocin: A peptide hormone with structural similarities to vasopressin but different physiological functions.

Arginine Vasopressin: The natural form of vasopressin with similar receptor interactions

Uniqueness

DVDAVP is unique due to its specific modifications, including the deamination of cysteine and substitution of arginine with D-arginine. These modifications enhance its stability, reduce pressor effects, and prolong its half-life compared to natural vasopressin .

Properties

IUPAC Name |

(2S)-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-10-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H65N13O11S2/c1-25(2)38-44(69)56-32(22-35(47)61)41(66)57-33(45(70)59-18-7-11-34(59)43(68)54-29(10-6-17-51-46(49)50)39(64)52-23-36(48)62)24-72-71-19-16-37(63)53-30(21-27-12-14-28(60)15-13-27)40(65)55-31(42(67)58-38)20-26-8-4-3-5-9-26/h3-5,8-9,12-15,25,29-34,38,60H,6-7,10-11,16-24H2,1-2H3,(H2,47,61)(H2,48,62)(H,52,64)(H,53,63)(H,54,68)(H,55,65)(H,56,69)(H,57,66)(H,58,67)(H4,49,50,51)/t29-,30+,31+,32+,33+,34+,38+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEBRFHAVFOSSOX-WSFLLCRESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)C(=O)N4CCC[C@H]4C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H65N13O11S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90658832 | |

| Record name | 1-[(4R,7S,10S,13S,16S)-7-(2-Amino-2-oxoethyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-10-(propan-2-yl)-1,2-dithia-5,8,11,14,17-pentaazacycloicosane-4-carbonyl]-L-prolyl-N~5~-(diaminomethylidene)-D-ornithylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90658832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1040.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43157-23-9 | |

| Record name | 1-[(4R,7S,10S,13S,16S)-7-(2-Amino-2-oxoethyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-10-(propan-2-yl)-1,2-dithia-5,8,11,14,17-pentaazacycloicosane-4-carbonyl]-L-prolyl-N~5~-(diaminomethylidene)-D-ornithylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90658832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dichloro{(1R,2R)-N,N-bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine}ruthenium(II)](/img/structure/B3136970.png)

![Ethyl 3-bromoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B3136976.png)